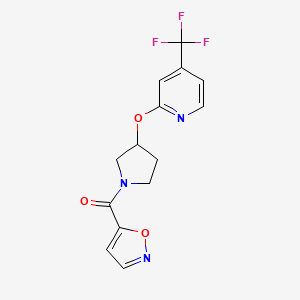

![molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8](/img/structure/B2583218.png)

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Descripción general

Descripción

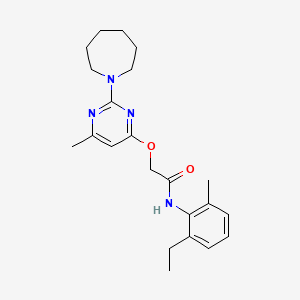

“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular formula of “N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Aplicaciones Científicas De Investigación

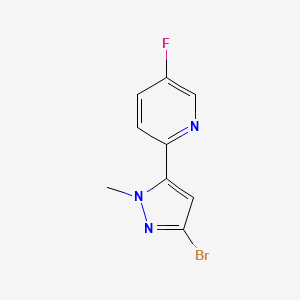

Synthesis of Terrazoanthine Natural Products

The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .

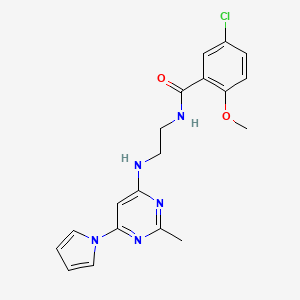

Biological Targets Interaction

Biological targets containing glutamate and aspartate residues can interact with the 2-aminoimidazole ring via four hydrogen bonds .

3. Bioisostere for Guanidine, Benzamidine, and Triazole Groups The 2-aminoimidazole ring has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds .

4. Synthesis of Sceptrin, Ageliferin, and Dragmacidins D and F There have been several 2-aminoimidazole natural products that have been synthesized including sceptrin, ageliferin, and dragmacidins D and F .

Synthesis of Psammopemmin A

This compound is used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .

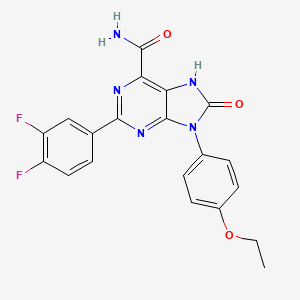

6. Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters and Tricyclic Tetrahydrobenzindoles This compound is used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .

7. Preparation of Tricyclic Indole and Dihydroindole Derivatives This compound is used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives, which are inhibitors of guanylate cyclase .

Synthesis of Functional Imidazole

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . This compound can be used in the synthesis of functional imidazoles .

Mecanismo De Acción

The mechanism of action of similar compounds involves their role as tubulin inhibitors . Tubulins are crucial for cellular functions such as cell shape maintenance, body structure of cilia flagella and immature blood vessels, transport and location of organelles, and segregation of chromosomes during mitosis . Therefore, these compounds can potentially stop cancer cell growth.

Propiedades

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGWXCDPHNOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(1-phenylethyl)benzamide](/img/structure/B2583135.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)